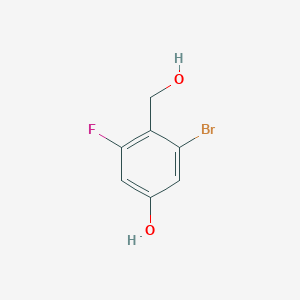
2-Bromo-6-fluoro-4-hydroxybenzyl alcohol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5-fluoro-4-(hydroxymethyl)phenol: is an aromatic compound that contains bromine, fluorine, and hydroxymethyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-fluoro-4-(hydroxymethyl)phenol can be achieved through several methods. One common approach involves the bromination and fluorination of a phenol derivative. The hydroxymethyl group can be introduced through a formylation reaction followed by reduction.
Industrial Production Methods: Industrial production of this compound typically involves multi-step synthesis processes that are optimized for high yield and purity. The use of catalysts and controlled reaction conditions are crucial to ensure the desired product is obtained efficiently.
Chemical Reactions Analysis
Types of Reactions:
Nucleophilic Substitution: The hydroxyl group in 3-Bromo-5-fluoro-4-(hydroxymethyl)phenol can undergo nucleophilic substitution reactions.
Mitsunobu Reaction: This reaction can be used to convert the hydroxyl group into other functional groups.
Metal-Catalyzed Cross-Coupling: The bromine atom is well-suited for metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate.
Mitsunobu Reaction: Reagents such as triphenylphosphine and diethyl azodicarboxylate are used.
Cross-Coupling Reactions: Palladium catalysts and organoboron reagents are typically employed.
Major Products:
Nucleophilic Substitution: Substituted phenols.
Mitsunobu Reaction: Various ethers and esters.
Cross-Coupling Reactions: Biaryl compounds.
Scientific Research Applications
Chemistry: 3-Bromo-5-fluoro-4-(hydroxymethyl)phenol is used as a building block in organic synthesis. Its functional groups allow for diverse chemical modifications, making it valuable in the synthesis of complex molecules.
Biology and Medicine: This compound is explored for its potential biological activities. It serves as a precursor for the synthesis of pharmaceuticals and bioactive molecules.
Industry: In the material science industry, 3-Bromo-5-fluoro-4-(hydroxymethyl)phenol is used in the development of advanced materials with specific properties such as enhanced stability and reactivity.
Mechanism of Action
The mechanism of action of 3-Bromo-5-fluoro-4-(hydroxymethyl)phenol depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to a biological response. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and specificity towards its molecular targets.
Comparison with Similar Compounds
3-Bromo-5-fluorophenol: Similar structure but lacks the hydroxymethyl group.
3-Bromo-5-(trifluoromethyl)phenol: Contains a trifluoromethyl group instead of a hydroxymethyl group.
3-Bromo-5-fluoropyridine: A pyridine derivative with similar halogen substitution.
Uniqueness: 3-Bromo-5-fluoro-4-(hydroxymethyl)phenol is unique due to the presence of the hydroxymethyl group, which provides additional reactivity and potential for chemical modifications. This makes it a versatile compound in various synthetic applications.
Properties
Molecular Formula |
C7H6BrFO2 |
|---|---|
Molecular Weight |
221.02 g/mol |
IUPAC Name |
3-bromo-5-fluoro-4-(hydroxymethyl)phenol |
InChI |
InChI=1S/C7H6BrFO2/c8-6-1-4(11)2-7(9)5(6)3-10/h1-2,10-11H,3H2 |
InChI Key |
XJSFDCHPMIVHQO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)CO)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


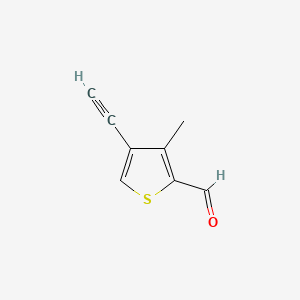
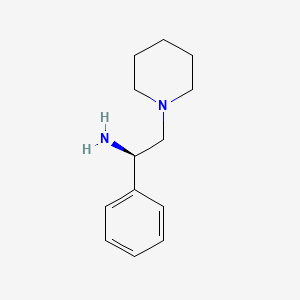
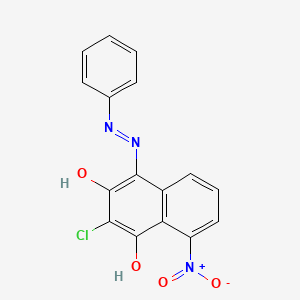

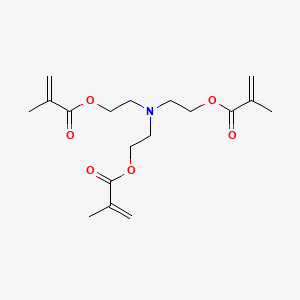
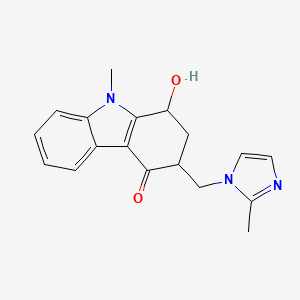
![N,N,O-Tribenzyl-hexahydro-2-oxo-1H-selenolo[3,4-d]imidazole-5-pentanol](/img/structure/B13837491.png)
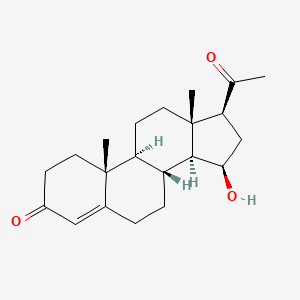
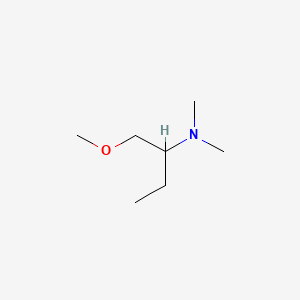
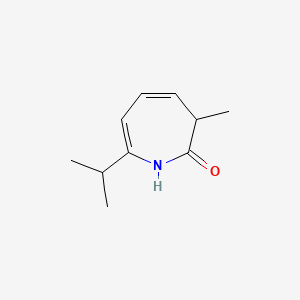
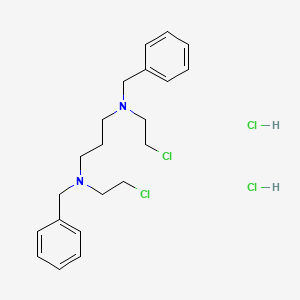
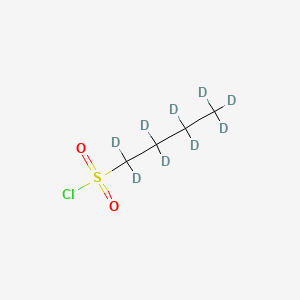
![2-Oxaspiro[3.3]heptane](/img/structure/B13837524.png)

